ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
Overview
Description
The compound “ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate” is a complex organic molecule. It is related to a class of compounds known as organotin(IV) compounds, which have been studied for their diverse structural properties and numerous applications .
Synthesis Analysis
The synthesis of this compound and its related complexes involves various techniques. The spectroscopic data revealed the presence of the OH in the FTIR and NMR spectra of the (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and the absence of this peak in the spectra of the complexes confirm their successful formation .Molecular Structure Analysis
The geometry of the compound was confirmed using single-crystal X-ray diffraction and found a 5-coordinated distorted trigonal bipyramidal comprising of the O1 of the carboxylate moiety, O3 of the amide moiety occupying the axial position while the three equatorial positions were occupied by the carbon atoms of the three butyl groups .Scientific Research Applications
Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate showcases interesting molecular interactions in its crystal structure. It utilizes rare nonhydrogen bonding interactions of N⋯π and O⋯π types, contributing to its unique crystal packing. This compound forms a simple 1-D double-column structure through these interactions and a C–H⋯N hydrogen bond (Zhang, Wu, & Zhang, 2011).
Unusual C⋯π Interaction
A notable C⋯π interaction of non-hydrogen bond type has been identified in this compound. This is a rare interaction rationalized by ab initio computations as being the result of electrostatic interactions, further highlighting its unique molecular characteristics (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Characterization
The compound has been synthesized and characterized, providing insights into its structural properties. Characterizations include spectrometric identifications employing IR, UV, and 1H and 13C NMR. This process contributes to a deeper understanding of its molecular configuration and properties (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Role in Synthesis of Heterocyclic Systems
This compound has been used in the synthesis of various heterocyclic systems. For instance, it has been involved in the preparation of unnatural α-amino acid derivatives, showcasing its versatility in synthetic organic chemistry (Hopkins & Malinakova, 2007).
Contribution to Synthesis of Pharmacologically Active Compounds
It also plays a role in synthesizing pharmacologically active compounds. For example, it has been used in the synthesis of compounds with potential activity against tuberculosis and dengue, thus contributing to medicinal chemistry research (Harisha et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dna .
Mode of Action
It has been suggested that similar compounds may interact with dna through an intercalative binding mode . This means the compound may insert itself between the base pairs of the DNA helix, potentially altering its structure and function.
Biochemical Pathways
Similar compounds have been implicated in the induction of apoptosis due to mitochondrial dysfunction and the increase of reactive oxygen species (ros) .
Pharmacokinetics
An in silico study suggested that similar compounds obey the rules of drug-likeness , which could imply good bioavailability.
Result of Action
Similar compounds have been shown to cause cellular death and apoptosis due to their attachment with cell membranes and the promotion of dna oxidative damage .
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-methoxyanilino)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-4-6-12(17-2)7-5-11/h4-7,9,15H,3H2,1-2H3/b10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXBEFGGJFWDHG-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148855 | |
Record name | 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58286-24-1 | |
Record name | 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58286-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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